molecular formula C9H9ClOS B8774978 1-(4-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one CAS No. 24437-53-4

1-(4-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B8774978
CAS No.: 24437-53-4
M. Wt: 200.69 g/mol
InChI Key: UBAWNJNGYAHXFA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C9H9ClOS and its molecular weight is 200.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

24437-53-4

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H9ClOS/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3

InChI Key

UBAWNJNGYAHXFA-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 11.3 g (141 mmole) of 50% aqueous sodium hydroxide dissolved in 50 ml of methanol and cooled to -20° C. was added 7.7 g (160 mmole) of gaseous methyl mercaptan. To this solution was added 30.5 g (130 mmole) of 2-bromo-4'-chloroacetophenone dissolved in 40 g of tetrahydrofuran. After warming to room temperature and stirring for 30 minutes the mixture was concentrated in vacuo, partitioned between hexanes and water, dried over anhydrous magnesium sulfate, filtered, and reconcentrated in vacuo to yield 25.3 g of 2-methylthio-4'-chloroacetophenone, an oil.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 2-bromo-1-(4-chlorophenyl)ethanone (1, 20 g, 86 mmol) in tetrahydrofuran (250 ml) was added sodium methanethiolate (7.2 g, 103 mmol) in tetrahydrofuran (250 ml) at −40° C. and the mixture was stirred for 1 hour. The mixture was diluted with diethyl ether and filtered off, and the filtrate was washed with brine. The solvent was evaporated off under the reduced pressure, and the residue was subjected to silica gel column chromatography (Biotage) to obtain 15 g of the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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